molecular formula C18H21NO4 B11770335 N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11770335
M. Wt: 315.4 g/mol
InChI Key: LEKZOHOBSYLAGI-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a benzylamine derivative featuring a benzo[d][1,3]dioxole core (a methylenedioxy-substituted benzene ring) linked to a substituted benzyl group. The benzyl substituents include a 3-ethoxy, 4-methoxy, and N-methyl group.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C18H21NO4/c1-4-21-17-9-13(5-7-15(17)20-3)11-19(2)14-6-8-16-18(10-14)23-12-22-16/h5-10H,4,11-12H2,1-3H3

InChI Key

LEKZOHOBSYLAGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)C2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with molecular targets such as tubulin. This interaction can lead to the disruption of microtubule assembly, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Highlights
Target Compound : N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine 3-Ethoxy, 4-methoxybenzyl, N-methyl ~329.35 (estimated) Not reported (predicted: antitumor/neuroactivity) Likely involves reductive amination or Suzuki coupling (based on analogs)
N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine 4-Methoxybenzyl, N-methyl ~285.31 Not reported Synthesized via Boc protection, bromination, and coupling
N-(2-Fluorophenethyl)-N-methylbenzo[d][1,3]dioxol-5-amine 2-Fluorophenethyl, N-methyl 273.31 Not reported Supplier-provided; likely synthesized via nucleophilic substitution
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amines (e.g., C27) Thiazol-2-amine, tert-butyl, aryl ~350–400 Antitumor (IC50: 2.07–3.52 μM) Condensation of benzo[d][1,3]dioxol-5-amine with aldehydes and cyclization
(E)-N-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)methanimine (1a) Imine, 4-methoxyphenyl 256.10 Intermediate for cycloadditions Formed via Schiff base reaction in MeOH with p-anisaldehyde
H05 (Serotonin/Noradrenaline Reuptake Inhibitor) 3-(Benzo[d][1,3]dioxol-4-yloxy), 4-fluorophenyl ~343.37 Antidepressant (dual reuptake inhibition) Multi-step synthesis involving alkylation and amidation

Key Structural and Functional Differences

  • Substituent Effects: The 3-ethoxy-4-methoxybenzyl group in the target compound enhances lipophilicity compared to simpler analogs like N-(4-methoxybenzyl) derivatives . This may improve blood-brain barrier penetration or target binding in neurological applications. Thiazol-2-amine derivatives (e.g., C27 ) replace the benzyl group with a heterocyclic ring, enabling hydrogen bonding and improving antitumor potency (IC50 < 5 μM).
  • Biological Activity Trends :

    • Alkoxy groups (methoxy, ethoxy) generally enhance metabolic stability but may reduce aqueous solubility. The 3-ethoxy group in the target compound could slow oxidative metabolism compared to 4-methoxy analogs .
    • Antitumor activity in thiazol-2-amines correlates with the benzo[d][1,3]dioxol-5-ylmethyl moiety, suggesting the target compound’s benzyl group may similarly contribute to cytotoxicity .
  • Synthetic Complexity :

    • The target compound likely requires multi-step synthesis involving bromination, Suzuki coupling, or reductive amination, similar to intermediates in and .
    • Imine analogs (e.g., 1a ) are simpler to synthesize but lack the N-methyl group, reducing steric hindrance and altering target selectivity.

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